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CAS No.: 63448-01-1

Cat. No.: B12799399

Get Quote

An In-depth Examination of the Discontinued Otic Solution Auroguard and a Comprehensive

Review of the Aurora Kinase Inhibitor CCT129202 for Researchers and Drug Development

Professionals.

This technical guide provides a detailed overview of the chemical composition and properties of

the discontinued otic solution, Auroguard. Recognizing the interests of the intended audience

in novel therapeutic agents, this document extends its scope to a comprehensive exploration of

the Aurora kinase inhibitor, CCT129202, a compound of significant interest in contemporary

cancer research. This guide offers in-depth information on its mechanism of action,

experimental protocols, and quantitative data to support ongoing research and development

efforts.

Part 1: Auroguard - A Historical Formulation
Auroguard was an otic solution indicated for the management of ear infections and

inflammation. The product has been discontinued and is no longer on the market as of January

1, 2007.[1] Its therapeutic effect was derived from a combination of two active ingredients:

Benzocaine and Phenazone.
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Chemical Composition and Properties of Auroguard's
Active Ingredients
The Auroguard otic solution contained Benzocaine at a concentration of 54mg/mL and

Phenazone at 14mg/mL.[1]

Benzocaine is a local anesthetic belonging to the amino ester class.[2] It functions by blocking

voltage-gated sodium channels in nerve endings, thereby inhibiting the initiation and

conduction of nerve impulses, which results in a temporary numbing effect.[3] Benzocaine is

sparingly soluble in water but more soluble in dilute acids and highly soluble in organic solvents

like ethanol and chloroform.[2]

Phenazone, also known as antipyrine, is a nonsteroidal anti-inflammatory drug (NSAID) with

analgesic and antipyretic properties.[4][5] Its mechanism of action as an NSAID involves the

inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of

prostaglandins that mediate pain and inflammation. It is absorbed from the gastrointestinal tract

and distributed throughout the body's fluids.[4]

A summary of the physicochemical properties of Benzocaine and Phenazone is provided in

Table 1.

Property Benzocaine Phenazone

Chemical Name Ethyl 4-aminobenzoate
1,5-dimethyl-2-phenyl-1H-

pyrazol-3(2H)-one

Molecular Formula C₉H₁₁NO₂[2] C₁₁H₁₂N₂O

Molecular Weight 165.19 g/mol [2] 188.23 g/mol

Melting Point 88-92 °C[2] 111-114 °C

Boiling Point ~310 °C[2] 319 °C

Solubility

Sparingly soluble in water; very

soluble in ethanol, chloroform,

ether[2]

Soluble in water, ethanol,

chloroform

pKa 3.5[6] 1.4
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Table 1: Physicochemical Properties of Auroguard's Active Ingredients

Analytical Methods for Active Ingredients
Several analytical methods have been reported for the simultaneous determination of

Benzocaine and Phenazone in pharmaceutical formulations, including spectrophotometric and

high-performance liquid chromatography (HPLC) methods.[7] These methods are crucial for

quality control and stability testing of such formulations.

Part 2: CCT129202 - A Potent Aurora Kinase
Inhibitor
In contrast to the discontinued Auroguard, CCT129202 represents a class of molecules at the

forefront of cancer research. CCT129202 is a potent and selective small-molecule inhibitor of

Aurora kinases, a family of serine/threonine kinases that play critical roles in the regulation of

mitosis.[1]

Chemical Properties of CCT129202
A summary of the key chemical properties of CCT129202 is presented in Table 2.

Property Value

Chemical Name

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-

imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-

(thiazol-2-yl)acetamide[8]

Molecular Formula C₂₃H₂₅ClN₈OS[9]

Molecular Weight 497.0 g/mol [9]

CAS Number 942947-93-5[9]

Solubility DMSO: 3 mg/mL[9]

Table 2: Chemical Properties of CCT129202

Mechanism of Action and Signaling Pathway
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Aurora kinases (A, B, and C) are essential for several mitotic events, including centrosome

maturation, chromosome segregation, and cytokinesis.[1] Overexpression of these kinases is

linked to genetic instability and is a common feature in a wide range of human tumors.[1]

CCT129202 is an ATP-competitive inhibitor of Aurora kinases.[10] By binding to the ATP-

binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, leading

to mitotic arrest and subsequent apoptosis in cancer cells.[1]

The inhibitory action of CCT129202 on Aurora kinases leads to a cascade of cellular events,

including the inhibition of histone H3 phosphorylation (a marker of Aurora B activity) and

stabilization of p53.[11] This ultimately results in the upregulation of the cyclin-dependent

kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and

inhibition of the E2F transcription factor.[1]
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Caption: Signaling pathway of CCT129202-mediated Aurora kinase inhibition.

Quantitative Data
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CCT129202 exhibits potent inhibitory activity against Aurora kinases A, B, and C. The half-

maximal inhibitory concentrations (IC₅₀) and the inhibition constant (Ki) are key parameters to

quantify its potency.

Target IC₅₀ (µM) Ki (nM)

Aurora A 0.042[10] 49.8[10]

Aurora B 0.198[10] -

Aurora C 0.227[10] -

Table 3: In Vitro Inhibitory Activity of CCT129202

The cellular activity of CCT129202 has been evaluated in various human tumor cell lines,

demonstrating broad anti-proliferative effects.

Cell Line Cancer Type GI₅₀ (µM)

MV4-11 Leukemia 0.08[10]

HCT116 Colon ~0.35

HT29 Colon ~0.5

HeLa Cervical ~0.7

MDA-MB-157 Breast 1.7[10]

Table 4: Cellular Anti-proliferative Activity of CCT129202

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of key experimental protocols used to characterize CCT129202.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of CCT129202 on the enzymatic activity of

purified Aurora kinases.
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Methodology:

Recombinant human Aurora A, B, and C are expressed and purified.

Kinase reactions are performed in a buffer containing the respective kinase, a substrate

(e.g., Kemptide), γ-³²P-ATP, and varying concentrations of CCT129202.[10]

Reactions are incubated at 30°C for a defined period (e.g., 30 minutes) and then stopped.

[10]

The phosphorylated substrate is separated by gel electrophoresis, and the radioactivity is

quantified to determine the extent of inhibition.[10]

IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effect of CCT129202 on cancer cell lines.

Methodology:

Human tumor cell lines are seeded in 96-well plates and allowed to adhere.

Cells are treated with a range of CCT129202 concentrations for a specified duration (e.g.,

72 hours).[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to

formazan, which has a purple color.

The formazan crystals are solubilized, and the absorbance is measured at 570 nm.[10]

The half-maximal growth inhibition (GI₅₀) values are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CCT129202 in a living organism.
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Methodology:

Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised

mice (e.g., athymic nude mice).[10]

Once tumors reach a palpable size, mice are randomized into control and treatment

groups.

CCT129202 is administered to the treatment group (e.g., intraperitoneally at a specific

dose and schedule).[1]

Tumor volume is measured regularly.

At the end of the study, tumors may be excised for further analysis, such as

immunoblotting for biomarkers like phosphorylated histone H3.[1]
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Experimental Workflow for CCT129202 Evaluation
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Caption: A typical experimental workflow for the evaluation of CCT129202.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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